Benzo[c]phenanthren-3-amine
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Overview
Description
Benzo[c]phenanthren-3-amine is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C18H13N It is a derivative of benzo[c]phenanthrene, which consists of four fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c]phenanthren-3-amine typically involves the cyclization of appropriate precursors. One common method is the reduction of Schiff bases followed by radical cyclization. For example, starting from 6-bromo-2-hydroxy-3-methoxybenzaldehyde, several synthetic steps can be employed to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach involves multi-step organic synthesis, which may include catalytic hydrogenation, cyclization, and purification steps.
Chemical Reactions Analysis
Types of Reactions
Benzo[c]phenanthren-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and sulfonation, are common for this compound.
Common Reagents and Conditions
Oxidation: Chromic acid or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst like Raney nickel.
Substitution: Bromine for halogenation, sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzo[c]phenanthrenes.
Scientific Research Applications
Benzo[c]phenanthren-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer and antibacterial properties.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of benzo[c]phenanthren-3-amine involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also generate reactive oxygen species (ROS), leading to oxidative stress and further cellular damage .
Comparison with Similar Compounds
Similar Compounds
Benzo[c]phenanthrene: The parent compound, which lacks the amine group.
Phenanthrene: A simpler PAH with three fused benzene rings.
Benzo[a]pyrene: Another PAH with known carcinogenic properties.
Uniqueness
Benzo[c]phenanthren-3-amine is unique due to its specific amine substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with biological molecules, making it a valuable compound for research in medicinal chemistry.
Properties
CAS No. |
4176-46-9 |
---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
benzo[g]phenanthren-3-amine |
InChI |
InChI=1S/C18H13N/c19-15-9-10-17-14(11-15)8-7-13-6-5-12-3-1-2-4-16(12)18(13)17/h1-11H,19H2 |
InChI Key |
LCFRRGUSWQKBIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=C(C=C4)N |
Origin of Product |
United States |
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